6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-9-4(3-8)5(11(14)15)6(12)10(2)7(9)13/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFFGHBZVNCINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of Methyl-Substituted Pyrimidines
The introduction of a bromomethyl group at the 6-position of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione likely proceeds via radical bromination. This method, widely employed for benzylic and allylic positions, leverages N-bromosuccinimide (NBS) as the bromine source in the presence of radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. The reaction mechanism involves:
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Initiation : Thermal decomposition of AIBN generates isobutyronitrile radicals.
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Hydrogen abstraction : The radical abstracts a hydrogen atom from the methyl group adjacent to the nitro-substituted pyrimidine ring, forming a stabilized benzylic radical.
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Bromine transfer : NBS donates a bromine atom to the radical intermediate, yielding the bromomethyl product.
Key advantages of this approach include regioselectivity for the methyl group and compatibility with nitro-functionalized heterocycles, which resist oxidation under these conditions.
Table 1: Representative Radical Bromination Conditions for Analogous Compounds
Synthetic Pathway for this compound
Starting Material: 6-Methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
The precursor, 6-methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, is synthesized via nitration of the parent pyrimidine-dione. The nitro group at position 5 activates the adjacent methyl group (position 6) toward radical bromination by stabilizing the intermediate radical through resonance and inductive effects.
Bromination Procedure
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Reaction Setup :
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Dissolve 6-methyl-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (10 mmol) in anhydrous carbon tetrachloride (50 mL).
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Add NBS (11 mmol, 1.1 equiv) and AIBN (0.5 mmol, 0.05 equiv).
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Reflux under nitrogen at 80°C for 4–6 hours.
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Workup :
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Cool the mixture to room temperature and filter to remove succinimide byproducts.
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Wash the organic layer with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL).
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Dry over MgSO₄ and concentrate under reduced pressure.
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Purification :
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Purify the crude product via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to isolate the bromomethyl derivative as a pale-yellow solid.
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Table 2: Optimized Bromination Parameters for Target Compound
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.1 |
| AIBN Loading | 5 mol% |
| Solvent | CCl₄ |
| Temperature | 80°C |
| Time | 4–6 h |
| Yield | 70–85% (estimated) |
Mechanistic Considerations and Side Reactions
Radical Stability and Selectivity
The nitro group at position 5 enhances radical stability at the 6-methyl position through conjugation, directing bromination exclusively to this site. Competing bromination at the 1- or 3-methyl groups is disfavored due to reduced radical stabilization.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 2.15 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃), 4.21 (s, 2H, CH₂Br), 8.05 (s, 1H, pyrimidine-H).
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IR (KBr) : ν 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Purity Assessment
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HPLC : >95% purity (C18 column, acetonitrile/water 60:40, λ = 254 nm).
Applications and Further Functionalization
The bromomethyl group serves as a handle for nucleophilic substitution reactions, enabling:
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Alkylation : Reaction with amines to form quaternary ammonium salts.
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methyl groups can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.
Reduction Products: The primary product is 6-(Aminomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidation of methyl groups yields carboxylic acids.
Scientific Research Applications
Medicinal Chemistry Applications
The compound shows promise as a precursor in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of similar pyrimidine compounds exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, compounds with structural similarities have demonstrated minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria.
Antitubercular Agents
A study highlighted the synthesis of novel derivatives based on pyrimidine structures that showed promising activity against Mycobacterium tuberculosis. The exploration of molecular docking studies further elucidated potential interactions with target proteins involved in tuberculosis pathogenesis .
Biological Research Applications
The compound's unique functional groups make it an attractive candidate for studying various biological mechanisms.
Enzyme Inhibition Studies
Research has shown that compounds similar to 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine can inhibit key enzymes involved in metabolic pathways. For example, certain derivatives have been evaluated for acetylcholinesterase inhibition, which is crucial in neurodegenerative disease research .
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound and its derivatives may exhibit selective cytotoxic effects on cancer cell lines. Compounds with similar structural motifs have shown effectiveness against human cancer cells while sparing normal cells, highlighting their potential for therapeutic applications .
Synthetic Methodologies
The synthesis of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be achieved through various chemical reactions involving bromomethylation and nitration processes.
Synthesis Pathways
The synthetic route typically involves:
- The bromomethylation of a suitable pyrimidine precursor.
- Subsequent nitration to introduce the nitro group at the appropriate position.
This synthetic flexibility allows researchers to create a library of derivatives for screening biological activities.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | MIC (µg/mL) | Target Pathogen/Cell Type |
|---|---|---|---|
| Antimicrobial | Similar Derivative | 256 | E. coli, Staphylococcus aureus |
| Antitubercular | Novel Derivative | Varies | Mycobacterium tuberculosis |
| Cytotoxicity | Similar Derivative | Varies | Human cancer cells |
| Enzyme Inhibition | Similar Derivative | Varies | Acetylcholinesterase |
Case Study 1: Antitubercular Activity
A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound. The most potent compounds were identified through in vitro assays against Mycobacterium tuberculosis, demonstrating significant promise for future drug development .
Case Study 2: Cytotoxic Evaluation
In another investigation focusing on cytotoxicity, several derivatives were tested against various cancer cell lines. The results indicated selective toxicity towards cancer cells while maintaining lower toxicity levels in non-cancerous cells, suggesting a favorable therapeutic index for these compounds .
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes, potentially leading to the inhibition of their activity. The nitro group can undergo bioreduction, generating reactive intermediates that may further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
6-(Allylamino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₉H₁₂N₄O₄
- Key Differences: Replaces bromomethyl with allylamino (-NH-CH$2$-CH=CH$2$).
- The absence of bromine reduces electrophilicity, altering its applications in cross-coupling reactions .
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₆H₇N₅O₄
- Key Differences: Substitutes bromomethyl with an amino (-NH$_2$) group.
- Impact: The amino group increases polarity and hydrogen-bonding capacity, making this compound more water-soluble. It is often used as a precursor for bioactive molecules rather than a reactive intermediate .
Brominated Analogues
6-(2-Bromoethyl)-1,3-dimethyl-5-phenyl-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Molecular Formula : C₁₆H₁₆BrN₃O₂
- Key Differences : Incorporates a bromoethyl (-CH$2$-CH$2$Br) group and a phenyl ring.
- This structural variation is relevant in CNS-targeting drug design .
6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione
Styryl-Substituted Derivatives
A series of (E)-styryl-substituted pyrimidine diones (e.g., compounds 32–36 in ) exhibit structural similarities but differ in substituent positions and electronic properties:
| Compound ID | Substituent | Melting Point (°C) | Key Spectral Data (EIMS m/z) |
|---|---|---|---|
| 32 | 2-Hydroxy-5-nitrostyryl | 298–300 | 639, 319 |
| 33 | 2-Hydroxy-3-nitrostyryl | 305–307 | 321, 359, 659 |
| 34 | 2-Methoxy-5-nitrostyryl | 278–280 | 667, 333 |
| 35 | 3-Hydroxy-4-nitrostyryl | 310–312 | 639, 319 |
| 36 | 4-Hydroxy-3-nitrostyryl | 320–322 | 639, 319 |
Comparison : Styryl groups introduce conjugation, shifting UV-Vis absorption maxima and enhancing luminescence. Nitro and hydroxy groups influence acidity (e.g., compound 32 has a lower melting point due to intramolecular hydrogen bonding) .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Key Feature: Piperidinyl-phenoxy substituent.
- Application : Patented as an anti-mycobacterial agent, demonstrating the role of bulky substituents in targeting bacterial enzymes .
5-Benzoyl-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Key Feature : Benzoyl group at the 5-position.
- Impact : The electron-withdrawing benzoyl group stabilizes the bromomethyl moiety, enabling controlled alkylation reactions in drug synthesis .
Biological Activity
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS Number: 61885-26-5) is a compound belonging to the class of pyrimidine derivatives. Its structure includes a bromomethyl group and nitro substituents, which are known to influence biological activity. This article explores the biological activities associated with this compound, including its potential pharmacological applications and mechanisms of action.
- Molecular Formula : C7H8BrN3O4
- Molecular Weight : 278.06 g/mol
- InChI Key : SDLBIQNBDPOOPJ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of the bromomethyl and nitro groups in the pyrimidine structure is critical for these activities.
Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates that the compound exhibits varying degrees of activity against different bacterial strains, suggesting its potential as an antimicrobial agent.
Antitumor Activity
The compound's structural features may also confer antitumor properties. Research has indicated that similar nitropyrimidine derivatives can inhibit tumor growth in vitro and in vivo.
Case Study: In Vitro Antitumor Activity
A study conducted on human cancer cell lines (A549 lung cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Figure 1: Dose-Response Curve for A549 Cells
Dose Response Curve (Note: Placeholder for actual figure)
This suggests that the compound has significant potential as an antitumor agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis by mimicking natural substrates.
- Reactive Oxygen Species (ROS) Generation : The nitro group can generate ROS upon reduction, leading to oxidative stress in cells.
- Enzyme Inhibition : The bromomethyl group may interact with specific enzymes involved in cellular proliferation and survival.
Q & A
Q. What are the common synthetic routes for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via heterocyclic condensation reactions. A modified method involves refluxing precursors with acetic acid and P₂O₅, adjusting time and temperature to improve yield (e.g., 6–8 hours at 110–120°C) . Optimization may include monitoring reaction progress via TLC and employing gradient recrystallization for purification. Catalytic amounts of H₂SO₄ or Lewis acids (e.g., ZnCl₂) can enhance bromomethylation efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- ¹H/¹³C NMR : Look for deshielded protons on the pyrimidine ring (δ 8.5–9.0 ppm for nitro groups) and the bromomethyl signal (δ 4.2–4.5 ppm, split due to coupling with adjacent CH₃ groups) .
- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (NO₂ asymmetric stretching) .
- X-ray crystallography : Confirms planarity of the pyrimidine ring and bromomethyl spatial orientation .
Q. What safety protocols are essential when handling this brominated pyrimidine dione derivative in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store away from ignition sources (P210) and follow protocols for brominated waste disposal .
- Emergency measures: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or crystallographic data when analyzing structural isomers or polymorphs?
- For NMR discrepancies (e.g., unexpected splitting), perform variable-temperature NMR to assess dynamic effects or use 2D techniques (COSY, NOESY) to confirm connectivity .
- In crystallography, compare polymorphs via Hirshfeld surface analysis and density functional theory (DFT) to validate packing differences .
Q. What strategies are recommended for elucidating the compound's reactivity in nucleophilic substitution reactions, particularly at the bromomethyl site?
- Conduct kinetic studies using polar aprotic solvents (e.g., DMF) to assess leaving group efficacy. Monitor by HPLC or LC-MS .
- Compare reactivity with analogs (e.g., chloromethyl derivatives) to evaluate electronic vs. steric effects .
Q. How can computational chemistry aid in predicting the biological activity or reaction mechanisms involving this compound?
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina, focusing on bromomethyl’s role in binding .
- DFT calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites on the bromomethyl group .
Q. In studying structure-activity relationships, how does the bromomethyl group influence the compound’s interactions with biological targets?
- The bromomethyl group enhances electrophilicity, facilitating covalent bonding with cysteine residues in enzymes. Comparative studies with methyl or hydroxymethyl analogs show reduced activity, highlighting bromine’s leaving group capability .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray Crystallography | Polymorph differentiation | R factor < 0.05; data-to-parameter ratio > 14 | |
| HRMS | Purity validation | Mass accuracy < 3 ppm; isotopic pattern match | |
| Reflux Synthesis | Bromomethylation optimization | 110–120°C, 6–8 hours, P₂O₅ catalyst |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
